molecular formula C11H8ClFN4 B1414583 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-20-8

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1414583
CAS No.: 2197063-20-8
M. Wt: 250.66 g/mol
InChI Key: UMTZTNUFAHUYPZ-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Substituents: A 4-chloro-2-fluorophenyl group at position 1. A methyl group at position 2. A cyano (-CN) group at position 3. An amino (-NH₂) group at position 4.

This compound’s structural features contribute to its physicochemical properties, such as moderate lipophilicity (clogP ~2.5–3.0) and molecular weight (~250 g/mol), aligning with Lipinski’s rule for drug-like molecules . Its halogenated aromatic ring enhances metabolic stability, while the cyano group facilitates hydrogen bonding and target interactions .

Properties

IUPAC Name

5-amino-1-(4-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTZTNUFAHUYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.

    Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction of the pyrazole ring with 4-chloro-2-fluorobenzonitrile under basic conditions.

    Amination: The nitrile group on the pyrazole ring is converted to an amino group through a reduction reaction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of greener solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Amino Group Reactivity

The exocyclic amino group (-NH₂) at position 5 participates in nucleophilic substitution and condensation reactions.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions (pyridine, 0–5°C) to form N-acylated derivatives.

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

Example Reaction

5 Amino pyrazole+RCOClpyridine5 Acetamido pyrazole+HCl Yield 85 92 [5][9]\text{5 Amino pyrazole}+\text{RCOCl}\xrightarrow{\text{pyridine}}\text{5 Acetamido pyrazole}+\text{HCl}\quad \text{ Yield 85 92 }\quad[5][9]

Cyano Group Reactivity

The cyano (-CN) group at position 4 undergoes hydrolysis or reduction:

  • Hydrolysis : In acidic or basic aqueous conditions, converts to a carboxylic acid (-COOH) or amide (-CONH₂).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -CN to -CH₂NH₂ .

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldReference
Acid Hydrolysis6M HCl, reflux, 6h4-Carboxylic Acid78%
Basic Hydrolysis10% NaOH, 80°C, 4h4-Carboxamide65%
ReductionH₂ (1 atm), Pd-C, EtOH4-Aminomethyl88%

Cyclization Reactions

The amino and cyano groups enable cyclization with bifunctional reagents to form fused heterocycles:

Pyrazolo[1,5-a]pyrimidine Formation

Reacts with enaminones or cinnamonitriles under microwave irradiation (120°C, pyridine) to yield 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .

Key Data

  • Reagents : Enaminone (1.2 eq), pyridine solvent

  • Time : 15–30 minutes

  • Yield : 89–94%

Triazole and Thiazole Derivatives

  • With CS₂/KOH : Forms triazole-thione derivatives via cyclocondensation .

  • With Chloroacetonitrile : Produces pyrazolo[3,4-d]thiazoles under mild conditions (DMF, K₂CO₃) .

Representative Reaction

Pyrazole+CS2KOH EtOHPyrazolo triazole thione Yield 82 [9]\text{Pyrazole}+\text{CS}_2\xrightarrow{\text{KOH EtOH}}\text{Pyrazolo triazole thione}\quad \text{ Yield 82 }\quad[9]

Suzuki-Miyaura Cross-Coupling

The 4-chloro-2-fluorophenyl group facilitates palladium-catalyzed coupling with aryl boronic acids.

SubstrateCatalystLigandSolventProductYield
4-Bromophenylboronic acidPd(PPh₃)₄-DME/H₂OBiaryl-pyrazole76%

Antimicrobial Derivatives

  • Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamide derivatives with enhanced antibacterial activity .

  • Mannich Bases : Condenses with formaldehyde and secondary amines to form Mannich bases, showing antifungal properties .

Structure-Activity Data

DerivativeMIC (μg/mL) vs S. aureusReference
5-Acetamido8.5
Sulfonamide4.2

Photodegradation

Exposure to UV light (254 nm) in methanol leads to:

  • N–C Bond Cleavage : Degrades to 4-cyano-3-methylpyrazole and 4-chloro-2-fluoroaniline .

  • Half-Life : 48 hours under ambient light .

This compound’s multifunctional design enables diverse synthetic pathways, making it valuable for developing antimicrobial agents and heterocyclic scaffolds. Further studies on regioselectivity and catalytic systems could expand its utility .

Scientific Research Applications

Pharmacological Applications

Protein Kinase Inhibition
One of the primary applications of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is its function as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in cell signaling and regulation. Inhibiting these enzymes can be pivotal in treating various diseases, including cancer.

Case Studies

Research has demonstrated the efficacy of this compound in various cancer models. For instance, studies have shown that it can significantly reduce cell proliferation in breast cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival .

Drug Development

Lead Compound for Anticancer Agents
Due to its promising activity against protein kinases, this compound is being explored as a lead compound for developing new anticancer drugs. The structural modifications of this compound can lead to derivatives with enhanced potency and selectivity against specific cancer types.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the chemical structure of pyrazole derivatives to improve their biological activity. Modifications at the 3 and 4 positions of the pyrazole ring have been particularly fruitful in enhancing selectivity and reducing off-target effects .

Therapeutic Potential Beyond Oncology

Inflammatory Diseases
Beyond oncology, there is growing interest in the application of this compound in treating inflammatory diseases. Preliminary studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for conditions such as rheumatoid arthritis and other autoimmune disorders.

Research Findings

Recent research indicates that derivatives of this compound can modulate inflammatory cytokines, thus potentially providing therapeutic benefits in chronic inflammatory conditions .

Summary Table of Applications

Application AreaDescriptionKey Findings
Protein Kinase InhibitionInhibits specific kinases involved in cancer cell proliferationReduces tumor growth in breast cancer models
Drug DevelopmentLead compound for new anticancer agentsStructural modifications enhance potency and selectivity
Treatment of InflammationPotential use in autoimmune diseasesModulates inflammatory cytokines, indicating therapeutic potential

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets in cells. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Pyrazole Derivatives with Aromatic Ring Modifications
Compound Name Aromatic Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 4-chloro-2-fluorophenyl 250.6 Under investigation as kinase inhibitor -
5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-fluorophenyl 231.2 Higher BBB permeability vs. bulkier analogs
5-Amino-1-(2-fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-fluoro-4-methoxyphenyl 246.2 Improved solubility due to methoxy group
5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 3-chlorophenyl 235.7 Enhanced electrophilicity for covalent binding

Key Observations :

  • Solubility : Methoxy-substituted derivatives (e.g., 2-fluoro-4-methoxyphenyl) exhibit higher aqueous solubility due to the electron-donating methoxy group .
  • Bioavailability : 4-Fluorophenyl analogs demonstrate superior blood-brain barrier (BBB) permeability (2× higher than bulkier derivatives) .

Substituent Variations on the Pyrazole Core

Table 2: Pyrazole Derivatives with Core Modifications
Compound Name Pyrazole Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound 3-methyl, 4-CN, 5-NH₂ 250.6 Balanced lipophilicity and reactivity -
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide 4-CONH₂ instead of 4-CN 252.7 Reduced metabolic stability vs. cyano derivatives
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 1-(2-bromopropanoyl) 255.2 Reactive acyl group for prodrug synthesis
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) 3-CN, 4-SO(CF₃) 437.1 Broad-spectrum insecticide

Key Observations :

  • Cyano Group: The 4-CN group in the target compound enhances stability compared to carboxamide analogs (e.g., 4-CONH₂) .
  • Functional Group Reactivity: Bromopropanoyl derivatives (e.g., 2-bromopropanoyl) serve as intermediates for further functionalization .
  • Agricultural Applications : Bulky substituents (e.g., trifluoromethylsulfinyl in Fipronil) confer pesticidal activity but reduce drug-likeness .

Biological Activity

5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C10H8ClF N4
  • Molecular Weight : 232.65 g/mol

The presence of the pyrazole ring, along with the amino and carbonitrile functional groups, contributes to its biological activity.

Research indicates that this compound exhibits activity through various mechanisms:

  • Androgen Receptor Modulation : The compound has been shown to act as a selective androgen receptor modulator (SARM), demonstrating significant antagonistic activity against androgen receptors, which is particularly beneficial in treating prostate cancer .
  • Inhibition of Kinases : It has been identified as a potent inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The compound's binding affinity and selectivity were confirmed through crystallographic studies .
  • Antioxidant Properties : The compound also exhibits antioxidant activity, which can mitigate oxidative stress-related diseases .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity IC50/Effect Cell Line/Model Reference
Androgen Receptor AntagonismHigh affinity (specific values not disclosed)Prostate cancer cell lines
p38 MAP Kinase InhibitionIC50 values ranging from 73 to 84 µMVarious cancer cell lines
Antioxidant ActivitySignificant reduction in oxidative stress markersVarious cellular assays
CytotoxicityInhibition >90% on multiple cancer linesNCI-H23, HCT-15, DU-145

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Prostate Cancer Treatment : A study demonstrated that the compound effectively inhibited the proliferation of prostate cancer cells by antagonizing androgen receptors, making it a candidate for further development in prostate cancer therapies .
  • Inflammation and Cancer : In vitro studies showed that the compound could reduce inflammation markers while simultaneously exhibiting cytotoxic effects on various cancer cell lines. This dual action suggests its potential utility in treating inflammatory diseases alongside cancer .
  • Oxidative Stress Management : Research indicated that derivatives of this compound could enhance antioxidant defenses in cellular models, suggesting its role in managing oxidative stress-related pathologies .

Q & A

Q. Yield Optimization :

  • Control temperature during cyclization (60–80°C) to minimize side reactions.
  • Use anhydrous conditions for acylation to prevent hydrolysis.
  • Optimize stoichiometry of cyanide sources (e.g., KSCN in acetonitrile) .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C–C = 1.45–1.52 Å, N–C = 1.33 Å) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include pyrazole NH₂ (~δ 6.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
    • IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 305) .

Advanced: What strategies address contradictory data in biological activity assays for this compound?

Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR Analysis : Compare with analogs (e.g., 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) to identify critical substituents .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives .

Example : Antifungal activity discrepancies may stem from substituent electronegativity; fluorophenyl groups enhance membrane penetration .

Advanced: How can computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., cytochrome P450 enzymes) to predict metabolism.
  • ADMET Prediction : Tools like SwissADME estimate:
    • LogP : ~2.8 (moderate lipophilicity).
    • Bioavailability : 55–65% due to moderate solubility .
  • Docking Studies : Identify binding poses with fungal CYP51 (target for antifungal activity) using AutoDock Vina .

Validation : Cross-check with experimental LogP (shake-flask method) and hepatic clearance rates .

Basic: What analytical techniques ensure purity and stability during storage?

Answer:

  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5% area) .
  • Stability Protocols :
    • Storage : Dark, inert atmosphere (argon), 4°C to prevent nitrile hydrolysis .
    • Degradation Tests : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor via TLC .

Advanced: What mechanistic insights explain its activity in enzyme inhibition studies?

Answer:

  • Non-Competitive Inhibition : Binds allosteric sites (e.g., observed in carbonic anhydrase isoforms) .
  • Electrostatic Interactions : Fluorine and chloro substituents enhance affinity for hydrophobic enzyme pockets.
  • Kinetic Studies : Use Lineweaver-Burk plots to determine Kᵢ values (e.g., ~150 nM for CAIX) .

Case Study : Analog 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole inhibits COX-2 via H-bonding with Ser530 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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